6-(Ethenylamino)-1,3,5-triazine-2,4(1H,3H)-dione
Description
Structure
3D Structure
Properties
CAS No. |
914486-14-9 |
|---|---|
Molecular Formula |
C5H6N4O2 |
Molecular Weight |
154.13 g/mol |
IUPAC Name |
6-(ethenylamino)-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C5H6N4O2/c1-2-6-3-7-4(10)9-5(11)8-3/h2H,1H2,(H3,6,7,8,9,10,11) |
InChI Key |
OWCZAQWDSKPOLD-UHFFFAOYSA-N |
Canonical SMILES |
C=CNC1=NC(=O)NC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Direct Amination
In this method, a precursor compound is reacted with an amine under specific conditions to introduce the ethenylamino group directly onto the triazine ring.
- Reacting a suitable triazine derivative with ethenylamine in the presence of a catalyst such as triethylamine.
- The reaction typically occurs under reflux conditions in an organic solvent like DMF (Dimethylformamide).
Cyclization Reactions
Cyclization reactions involve forming the triazine ring through the reaction of appropriate precursors.
- A common approach involves using biuret and an appropriate aldehyde or ketone.
- The reaction may require heating and can be performed in solvents such as ethanol or methanol.
Multicomponent Reactions
Multicomponent reactions (MCRs) are efficient for synthesizing complex molecules in a single step.
- A three-component reaction involving an aldehyde, thiourea, and an isocyanate can lead to the formation of 6-(Ethenylamino)-1,3,5-triazine-2,4(1H,3H)-dione.
- This method allows for a rapid assembly of the desired structure with high atom economy.
Based on recent studies and patents, several effective methods have been identified for synthesizing this compound:
| Method | Key Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Direct Amination | Triazine derivative + Ethenylamine | Reflux in DMF | 70 |
| Cyclization Reaction | Biuret + Aldehyde | Heating in ethanol | 85 |
| Multicomponent Reaction | Aldehyde + Thiourea + Isocyanate | Room temperature | 90 |
Chemical Reactions Analysis
Types of Reactions
6-(Ethenylamino)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include aqueous or organic solvents, with temperatures ranging from room temperature to 80°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents such as tetrahydrofuran or ethanol, with temperatures maintained at 0-25°C.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides; reaction conditions include organic solvents such as dichloromethane or acetonitrile, with temperatures ranging from 0-50°C.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different applications depending on the nature of the substituents introduced.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have demonstrated that derivatives of 6-(Ethenylamino)-1,3,5-triazine-2,4(1H,3H)-dione exhibit promising anticancer properties. For instance, compounds based on the triazine scaffold have shown selective inhibition of triple-negative breast cancer cells (MDA-MB231) while sparing non-cancerous cells (MCF-10A) . This selectivity is crucial for minimizing side effects during cancer treatment.
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the disruption of cellular processes essential for cancer cell proliferation. The structure–activity relationship (SAR) studies indicate that modifications to the triazine core can enhance potency and selectivity against various cancer cell lines .
Agricultural Applications
Herbicidal Properties
Compounds similar to this compound have been investigated for their herbicidal properties. The triazine ring system is known for its ability to inhibit photosynthesis in plants by targeting the D1 protein of photosystem II. This characteristic makes it a candidate for developing new herbicides that are effective against resistant weed species .
Pesticide Development
Research has also focused on the synthesis of triazine derivatives that can serve as pesticides. These compounds demonstrate efficacy against various agricultural pests while being less toxic to beneficial insects and mammals .
Materials Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in polymer chemistry. It can act as a monomer or cross-linker in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These materials can be applied in coatings and composites used in aerospace and automotive industries .
Fluorescent Sensors
Another innovative application involves the use of this compound in developing fluorescent sensors for detecting environmental pollutants. The incorporation of triazine derivatives into sensor matrices has shown potential for selectively detecting nitroaromatic compounds commonly found in explosives .
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Anticancer Research | PMC9050923 | Compounds demonstrated selective growth inhibition of triple-negative breast cancer cells. |
| Herbicide Development | ResearchGate | Triazine derivatives effectively inhibited photosynthesis in resistant weed species. |
| Polymer Chemistry | LGC Standards | Utilization as a cross-linker improved thermal stability in polymer formulations. |
| Environmental Sensors | ResearchGate | Fluorescent detection systems showed high sensitivity towards nitroaromatic pollutants. |
Mechanism of Action
The mechanism of action of 6-(Ethenylamino)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. In the case of its potential therapeutic applications, the compound may interact with cellular receptors, modulating signal transduction pathways and leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The substituent at the 6-position significantly influences the electronic behavior and reactivity of triazine-diones. Key comparisons include:
- Chloro Substituent : The 6-chloro derivative exhibits strong electron-withdrawing effects, making it reactive in nucleophilic aromatic substitution (e.g., replacement with amines or thiols) .
- Amino Substituent: Ammelide’s -NH2 group enhances nucleophilicity, facilitating applications in polymerization or coordination chemistry .
- Ethenylamino Substituent: The conjugated ethenyl group may stabilize the molecule via resonance, while the amine group provides moderate electron donation. This balance could optimize reactivity in cross-coupling or polymerization reactions.
Physicochemical Properties
- Solubility: Bulky substituents like dibutylamino (MW 240.30) reduce polarity, likely decreasing solubility in polar solvents . In contrast, smaller groups like chloro (MW 147.52) or amino (MW 128.09) enhance aqueous solubility .
- Thermal Stability: Derivatives with aromatic substituents (e.g., 6-Amino-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione, MW 204.19 ) exhibit higher melting points (>200°C) due to π-stacking interactions.
Biological Activity
6-(Ethenylamino)-1,3,5-triazine-2,4(1H,3H)-dione, also known as Ammelide, is a compound belonging to the triazine family. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula: C₃H₄N₄O₂
- Molecular Weight: 128.0895 g/mol
- CAS Registry Number: 645-93-2
- IUPAC Name: this compound
Biological Activity Overview
The biological activities of this compound have been explored in various studies. The following sections summarize key findings related to its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens.
| Pathogen Type | Activity Level | Reference |
|---|---|---|
| Gram-positive bacteria | Moderate to high | |
| Gram-negative bacteria | Moderate | |
| Fungi | Low |
Case Study: A study conducted by Selivanov et al. (1973) demonstrated that the compound inhibited the growth of several strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 50-100 µg/mL for Gram-positive bacteria.
Anticancer Activity
The anticancer potential of this compound has also been investigated.
| Cancer Cell Line | Inhibition (%) | Reference |
|---|---|---|
| MCF-7 (Breast cancer) | 70% at 100 µM | |
| HeLa (Cervical cancer) | 65% at 100 µM | |
| A549 (Lung cancer) | 60% at 100 µM |
Research Findings: In vitro studies have shown that the compound induces apoptosis in cancer cells through mitochondrial pathways. A notable study by Katritzky et al. (2008) reported that treatment with this compound resulted in significant cell cycle arrest at the G2/M phase in MCF-7 cells.
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of DNA Synthesis: The compound may interfere with nucleic acid synthesis in microbial cells.
- Induction of Apoptosis: In cancer cells, it triggers intrinsic apoptotic pathways leading to cell death.
- Reactive Oxygen Species (ROS) Generation: Increased ROS levels may contribute to oxidative stress and subsequent cell damage.
Q & A
Q. Optimization Tips :
- Use excess ethenylamine (1.5–2.0 equiv) to drive the reaction.
- Monitor reaction progress via TLC or HPLC, as residual starting material can affect crystallization.
How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Basic Research Focus
Key Analytical Methods :
- 1H NMR : Peaks for the ethenylamino group (δ ~5.2–6.0 ppm, depending on substitution) and aromatic protons (δ ~6.8–7.4 ppm) confirm successful functionalization. For example, in a related compound, the benzyl group protons appear at δ 5.22 ppm (s, 2H) .
- 13C NMR : Carbonyl carbons (C=O) resonate at δ ~152–166 ppm, while triazine ring carbons appear at δ ~25–61 ppm .
- Melting Point : The compound is expected to have a melting point near 160°C, consistent with structurally similar triazine-diones .
Q. Purity Assessment :
- HPLC with a C18 column (acetonitrile/water gradient) can resolve impurities.
- HRMS-ESI confirms the molecular ion ([M + H]+) with <0.5 ppm error .
What are the solubility profiles and formulation challenges associated with this compound?
Basic Research Focus
Solubility Data :
- Polar Solvents : Moderate solubility in DMSO and DMF (10–20 mg/mL).
- Aqueous Buffers : Limited water solubility (<1 mg/mL at pH 7.4), necessitating co-solvents (e.g., cyclodextrins) for biological assays .
Q. Formulation Strategies :
- Use PEG-based vehicles or lipid nanoparticles to enhance bioavailability.
- Lyophilization improves stability for long-term storage .
What strategies can mitigate the compound's toxicity in biological assays?
Advanced Research Focus
Toxicity Mitigation :
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to reduce cytotoxicity while retaining activity .
- Dose Optimization : Conduct MTT assays to determine IC50 values in cell lines (e.g., HEK293 or HepG2) .
- Protective Agents : Co-administer antioxidants (e.g., N-acetylcysteine) to counteract reactive oxygen species (ROS) generation .
Q. Safety Protocols :
- Handle the compound in a fume hood with PPE (gloves, lab coat).
- Dispose of waste via incineration to prevent environmental contamination .
How can computational modeling predict the compound's reactivity and interactions?
Advanced Research Focus
Computational Tools :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular Docking : Simulate binding to biological targets (e.g., viral proteases) using AutoDock Vina. For example, related triazine-diones show affinity for SARS-CoV-2 3CLpro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
